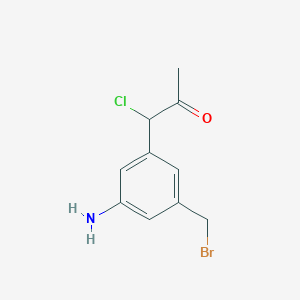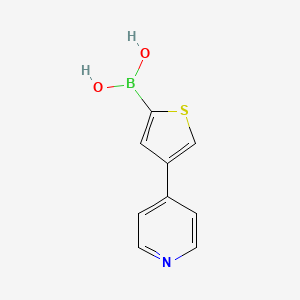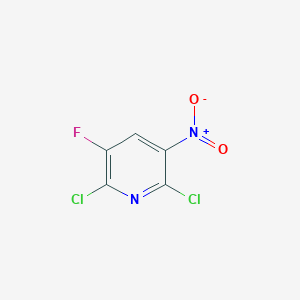
(2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a diethylamino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Biology
The compound’s ability to interact with biological molecules makes it useful in the development of biosensors and diagnostic tools. Boronic acids can form reversible covalent bonds with diols, which are common in biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor for the synthesis of bioactive molecules. Its boronic acid group can inhibit certain enzymes, making it a potential therapeutic agent .
Industry
The compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance and durability .
Mechanism of Action
The mechanism of action of (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or other biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
(4-Methylphenyl)boronic acid: Similar to (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid but with a methyl-substituted phenyl group.
(2-Aminopyrimidin-5-yl)boronic acid: Similar pyrimidine structure but with an amino group instead of a diethylamino group.
Uniqueness
This compound is unique due to its combination of a diethylamino group and a boronic acid group on a pyrimidine ring. This structure provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis, biology, and materials science .
Properties
Molecular Formula |
C9H16BN3O2 |
|---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
[2-(diethylamino)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H16BN3O2/c1-4-13(5-2)9-11-6-8(10(14)15)7(3)12-9/h6,14-15H,4-5H2,1-3H3 |
InChI Key |
YYCCNIGBIFQKMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N(CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)

![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)









![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
